molecular formula C23H14ClN3O2S B11623752 (6Z)-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11623752
M. Wt: 431.9 g/mol
InChI Key: NGVUEBALZWISSV-JLFKZYKSSA-N
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Description

The compound (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that features a unique combination of a thiazole ring fused with a pyrimidine ring

Properties

Molecular Formula

C23H14ClN3O2S

Molecular Weight

431.9 g/mol

IUPAC Name

(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H14ClN3O2S/c24-16-8-4-7-15(11-16)20-10-9-17(29-20)12-18-21(25)27-19(14-5-2-1-3-6-14)13-30-23(27)26-22(18)28/h1-13,25H/b18-12-,25-21?

InChI Key

NGVUEBALZWISSV-JLFKZYKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Cl)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=N)N23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. One common route includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with thiosemicarbazide to yield the thiazole ring. The final step involves cyclization with a pyrimidine derivative under specific conditions such as elevated temperature and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of significant interest .

Medicine

Medically, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for further drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its fused thiazole-pyrimidine ring system, which provides unique chemical reactivity and biological activity. This structural feature allows it to interact with a broader range of biological targets compared to simpler compounds like dichloroaniline .

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